DV 7028 hydrochloride

Description

Contextualization within Selective Serotonin (B10506) Receptor Antagonist Research

DV-7028 hydrochloride is classified as a selective antagonist of the 5-hydroxytryptamine (5-HT) type 2 (5-HT2) receptors, with a particular affinity for the 5-HT2A subtype. rndsystems.comresearchgate.net The 5-HT2A receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand serotonin, mediates a wide range of physiological effects, including platelet aggregation, smooth muscle contraction, and various functions within the central nervous system. researchgate.netnih.gov

The scientific rationale for investigating selective 5-HT2A antagonists like DV-7028 hydrochloride stems from the role of serotonin in the pathophysiology of various diseases. In the context of cardiovascular research, serotonin released from activated platelets can amplify the thrombotic response, making 5-HT2A receptors a therapeutic target for preventing arterial thrombosis. nih.govjuniperpublishers.com Research into compounds like DV-7028 hydrochloride aims to modulate these pathological processes with high specificity, thereby offering a potential therapeutic advantage. The selectivity of DV-7028 is a key feature, with studies showing it has no significant affinity for 5-HT1A, 5-HT1B, or 5-HT1D receptors, which could minimize off-target effects. rndsystems.com

Historical Perspective of DV-7028 Hydrochloride Investigation

The investigation of DV-7028 hydrochloride appears to have originated in the early 1990s, with initial research conducted by scientists at Daiichi Pharmaceutical Co., Ltd. in Japan. nih.govoup.comoup.com A pivotal early publication by Shibano et al. in 1992 detailed the pharmacological profile of DV-7028, establishing it as a potent and selective 5-HT2 receptor antagonist. ajper.comtocris.comamquar.com This initial work laid the groundwork for subsequent preclinical studies throughout the 1990s.

These investigations primarily focused on the compound's antithrombotic and cardiovascular effects in various animal models. For instance, a 1991 study by Morishima et al. examined the effects of DV-7028 on coronary thrombus formation in dogs, highlighting its potential in this area. nih.govoup.com Subsequent research in the mid-to-late 1990s further explored its mechanism of action, including its effects on platelet aggregation and its cardiovascular properties in rats. rndsystems.comnih.govnih.gov Notably, early preclinical research often utilized the maleate (B1232345) salt of DV-7028, while later in-vitro assays tended to use the hydrochloride salt. This shift was likely due to the different physicochemical properties of the salts, with the hydrochloride form offering advantages in certain experimental settings.

The body of research from this period solidified the understanding of DV-7028 hydrochloride as a selective 5-HT2A antagonist with significant preclinical activity in models of arterial thrombosis.

Detailed Research Findings

The following table summarizes key in vitro and in vivo findings from various research studies on DV-7028.

| Parameter | Species/Tissue | Finding | Reference(s) |

| Receptor Binding Affinity (Ki) | Rat Brain Membranes (5-HT2 receptors) | 22 nM | rndsystems.comresearchgate.net |

| Inhibitory Concentration (IC50) | Isolated Perfused Rat Hindlegs (inhibition of serotonin pressor effects) | 0.032 ± 0.004 µM | researchgate.netnih.gov |

| Antagonist Activity (pA2) | Rat Perfused Tail Artery (antagonism of serotonin-induced pressor effect) | 7.92 | researchgate.netnih.gov |

| In Vivo Efficacy | Anesthetized Dogs (inhibition of coronary thrombus formation) | 51% reduction in thrombus formation | nih.gov |

| In Vivo Efficacy | Anesthetized Dogs (reduction of cyclic flow reductions) | 77% reduction in frequency | oup.com |

| Cardiovascular Effect | Anesthetized Normotensive Rats (intravenous administration) | Dose-dependent decrease in mean arterial blood pressure | nih.gov |

| Cardiovascular Effect | Anesthetized Normotensive Rats (intravenous administration) | Induced bradycardia (abolished by vagotomy) | nih.gov |

These findings collectively demonstrate the potent and selective 5-HT2A receptor antagonistic properties of DV-7028 in various preclinical models. The compound effectively inhibited serotonin-mediated vascular responses and demonstrated significant antithrombotic activity.

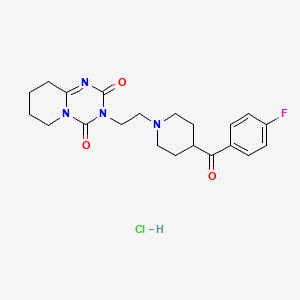

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O3.ClH/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;/h4-7,16H,1-3,8-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEULLZRAYZSDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Classification and Structural Characterization

Classification as a Pyrido[1,2-a]nih.govnih.govnih.govtriazine Derivative

DV 7028 hydrochloride is chemically identified as 3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-2H-pyrido[1,2-a] nih.govnih.govnih.govtriazine-2,4(3H)-dione hydrochloride. This nomenclature firmly places it within the class of pyrido[1,2-a] nih.govnih.govnih.govtriazine derivatives. The core of its structure is a bicyclic system where a pyridine (B92270) ring is fused to a triazine ring, forming the pyrido[1,2-a] nih.govnih.govnih.govtriazine scaffold. This heterocyclic framework is a key determinant of its chemical properties and biological activity.

Exploration of Related Chemical Structures in 5-HT Receptor Antagonism

The pyrido[1,2-a] nih.govnih.govnih.govtriazine-2,4(3H)-dione ring system is a crucial component for 5-HT2 receptor antagonist activity. Research into a series of bicyclic 1,3,5-triazine-2,4(3H)-dione derivatives has revealed that compounds with this core structure can exhibit potent antagonism at the 5-HT2 receptor. For instance, a compound designated as 21b, which shares the 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione structure, has demonstrated significant 5-HT2 antagonist activity. This indicates that the specific arrangement of the pyrido-triazine dione (B5365651) core, coupled with the side chain, is a favorable configuration for interacting with the 5-HT2 receptor. The exploration of such related structures helps in understanding the structure-activity relationships that govern the efficacy of this class of compounds as 5-HT receptor antagonists.

Structural Similarities and Differences with Other Serotonin (B10506) Receptor Modulators

A common pharmacophore model for 5-HT2A receptor antagonists typically includes two aromatic or hydrophobic regions and a basic amine group. nih.govnih.govacs.org this compound, along with other well-known 5-HT2 antagonists like ketanserin (B1673593) and ritanserin (B1680649), generally adheres to this model, yet they possess distinct structural features.

Structural Similarities: A significant point of convergence in the structures of this compound, ketanserin, and ritanserin is the presence of a 4-(4-fluorobenzoyl)piperidine (B1333394) moiety connected via an ethyl linker to a nitrogen atom within their respective heterocyclic systems. This substructure, containing a basic piperidine (B6355638) nitrogen and a fluorinated aromatic ring, is a common feature among many potent 5-HT2 receptor antagonists.

Structural Differences: The primary distinction between these molecules lies in their core heterocyclic scaffolds.

This compound features a pyrido[1,2-a] nih.govnih.govnih.govtriazine-2,4(3H)-dione system.

Ketanserin incorporates a quinazoline-2,4(3H)-dione core.

Ritanserin is characterized by a more complex tetracyclic system, fundamentally a thieno[3,2-d]pyrimidine (B1254671) derivative.

Pharmacodynamics and Receptor Interactions

Selective Serotonin (B10506) 5-HT2 Receptor Antagonism

DV 7028 hydrochloride demonstrates a significant and selective antagonism at the 5-HT2 family of serotonin receptors. This selectivity is a key feature of its pharmacodynamic profile.

Binding Affinity and Dissociation Constants at 5-HT2 Receptors (e.g., in rat brain membranes)

Studies involving rat brain membranes have determined that this compound binds to 5-HT2 receptors with a dissociation constant (Ki) of 22 nM. This indicates a high affinity for this receptor subtype.

Comparative Receptor Affinity Profile for Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D)

Further investigations into the selectivity of this compound reveal a distinct lack of affinity for several other serotonin receptor subtypes. Specifically, it shows no significant binding to the 5-HT1A, 5-HT1B, and 5-HT1D receptors. While some research suggests a potential interaction with the 5-HT1C receptor, specific binding affinity data for this subtype is not consistently reported.

Comparative Binding Affinity of this compound at Serotonin (5-HT) Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| 5-HT2 | 22 nM |

| 5-HT1A | No significant affinity |

| 5-HT1B | No significant affinity |

| 5-HT1C | Data not available |

| 5-HT1D | No significant affinity |

Ligand Binding Profile Beyond Serotonin Receptors

To fully characterize its specificity, this compound has been screened against other major neurotransmitter receptors.

Affinity for Adrenergic Alpha 1 Receptors

This compound has been shown to have no affinity for adrenergic alpha 1 receptors at a concentration of 10-5 M.

Affinity for Dopamine D2 Receptors

Similarly, the compound exhibits no binding affinity for dopamine D2 receptors at a concentration of 10-5 M.

Affinity for Histamine H1 Receptors

This compound also demonstrates a lack of affinity for histamine H1 receptors at a concentration of 10-5 M.

Binding Profile of this compound at Non-Serotonergic Receptors

| Receptor | Binding Affinity |

|---|---|

| Adrenergic Alpha 1 | No affinity at 10-5 M |

| Dopamine D2 | No affinity at 10-5 M |

| Histamine H1 | No affinity at 10-5 M |

Receptor-Mediated Functional Responses in Isolated Tissues

The functional effects of this compound have been characterized in various isolated vascular tissues, demonstrating its potent antagonism of serotonin-induced vasoconstriction.

Analysis of Concentration-Response Curves (e.g., in rat thoracic aorta, canine femoral arteries, rat tail artery)

In studies involving the rat perfused tail artery, this compound caused a concentration-dependent and parallel shift to the right of the concentration-response curve for serotonin's pressor effects. nih.govnih.gov This competitive antagonism is quantified by a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. For this compound, the pA2 value in the rat perfused tail artery was determined to be 7.92, with a slope of 0.94, indicating a high affinity and specific competitive antagonism at the 5-HT2A receptor. nih.gov

While specific concentration-response data for this compound in the rat thoracic aorta is not extensively detailed in the available literature, its established mechanism as a potent 5-HT2A antagonist suggests it would exhibit similar competitive antagonism in this tissue, as 5-HT2A receptors mediate serotonin-induced contractions in the rat aorta.

In canine models, research has focused on the effects of this compound on coronary arteries. Intravenous administration of 0.1 mg/kg of this compound was shown to reduce the frequency of cyclic coronary blood flow reductions by 77% in dogs with endothelial injury. medchemexpress.comnih.gov This demonstrates a significant functional response in canine vascular tissue, preventing serotonin-mediated vasoconstriction and platelet aggregation that contribute to reduced blood flow. nih.govnih.gov

| Isolated Tissue | Animal Model | Parameter | Value |

|---|---|---|---|

| Perfused Tail Artery | Rat | pA2 | 7.92 nih.gov |

| Perfused Hindlegs | Rat | IC50 | 0.032 µM nih.gov |

| Coronary Artery | Dog | Reduction in Cyclic Flow Reductions | 77% medchemexpress.comnih.gov |

Inhibition of Serotonin-Induced Vasoconstrictory Effects

This compound has been shown to be a potent inhibitor of the vasoconstrictory effects of serotonin. In the isolated perfused hindlegs of rats, it strongly inhibited the pressor effects of serotonin with an IC50 value of 0.032 µM. nih.gov This inhibitory action is a direct consequence of its antagonism at 5-HT2A receptors, which are instrumental in mediating serotonin-induced smooth muscle contraction in blood vessels. The competitive nature of this inhibition is evidenced by the parallel shift in the serotonin concentration-response curve in the presence of this compound. nih.govnih.gov

Cellular and Subcellular Mechanisms of Action

The therapeutic potential of this compound is rooted in its specific actions at the cellular and subcellular levels, primarily involving platelets and G-protein coupled receptor signaling pathways.

Modulation of Platelet Aggregation (e.g., collagen-induced, serotonin amplifying effects)

This compound demonstrates significant effects on platelet aggregation. It has been found to inhibit collagen-induced platelet aggregation in both whole blood and platelet-rich plasma. nih.gov Furthermore, this compound inhibits the secretion of serotonin from platelets that is induced by collagen. nih.gov

Serotonin itself is a weak platelet agonist but plays a crucial role in amplifying the aggregation response initiated by other agonists like collagen and ADP. This compound effectively diminishes this serotonin-induced amplification of platelet aggregation. nih.gov It is important to note that this compound does not affect the uptake of serotonin by platelets. nih.gov

Involvement in G-Protein Coupled Receptor (GPCR) Signaling Pathways

The primary mechanism of action of this compound is its selective antagonism of the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The 5-HT2A receptor is coupled to the Gq/G11 family of G-proteins. Upon activation by serotonin, the Gq/G11 protein activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade in vascular smooth muscle cells results in contraction and in platelets leads to aggregation. By blocking the binding of serotonin to the 5-HT2A receptor, this compound prevents the initiation of this signaling pathway, thereby inhibiting the physiological responses mediated by this receptor.

Preclinical Pharmacological Evaluation in Animal Models

Influence on Cardiovascular Hemodynamics

In canine models designed to mimic the conditions of acute coronary stenosis, DV-7028 hydrochloride has demonstrated a pronounced ability to mitigate cyclic flow reductions (CFRs) in the coronary arteries. nih.gov These CFRs are indicative of recurrent platelet aggregation and thrombus formation at sites of endothelial injury and stenosis.

Intravenous administration of DV-7028 hydrochloride was shown to significantly reduce the frequency of these events. nih.gov One study in anesthetized open-chest beagle dogs, where CFRs were induced by partial occlusion and endothelial injury of the left anterior descending coronary artery, found that DV-7028 hydrochloride reduced the frequency of CFRs by 77%. nih.gov Furthermore, it improved the nadir of coronary blood flow velocity, a key indicator of the severity of the flow reductions. nih.gov This suggests that by antagonizing 5-HT2 receptors, DV-7028 hydrochloride effectively inhibits a key mechanism underlying the vascular response to injury and subsequent thrombus formation. nih.gov

| Parameter | Effect of DV-7028 Hydrochloride | Source |

|---|---|---|

| Frequency of Cyclic Flow Reductions | Reduced by 77% | nih.gov |

| Nadir of Coronary Blood Flow Velocity | Improved | nih.gov |

Investigations in rat models have shown that DV-7028 hydrochloride can modulate systemic hemodynamics, specifically blood pressure and heart rate. In anesthetized normotensive rats, intravenous administration of DV-7028 hydrochloride resulted in a significant, dose-dependent decrease in mean arterial blood pressure. nih.gov

The compound also induced bradycardia in these animals. nih.gov Interestingly, the bradycardic effect was almost entirely abolished by vagotomy, suggesting a mechanism involving the vagus nerve. nih.gov In pithed rats, a model where central nervous system influences are removed, DV-7028 hydrochloride did not produce bradycardia or hypotension. nih.gov This indicates that the observed effects on blood pressure and heart rate in anesthetized rats are not primarily due to a direct peripheral action on the heart or vasculature. nih.gov

| Hemodynamic Parameter | Effect | Note | Source |

|---|---|---|---|

| Mean Arterial Blood Pressure | Dose-dependent decrease | Effect was less prominent in vagotomized rats. | nih.gov |

| Heart Rate | Bradycardia | Almost completely abolished by vagotomy. | nih.gov |

Further studies in pithed rat models have helped to distinguish the peripheral and central cardiovascular actions of DV-7028 hydrochloride. nih.gov In this model, where the central nervous and reflex mechanisms are absent, DV-7028 hydrochloride did not independently cause hypotension or bradycardia. nih.gov However, it did demonstrate potent peripheral 5-HT2A-receptor antagonism by inhibiting the pressor effects of intravenously administered serotonin (B10506). nih.gov This inhibition occurred at doses that did not elicit hypotension or bradycardia in anesthetized rats, underscoring its specific peripheral receptor blocking activity. nih.gov

The compound also strongly inhibited the pressor effects of serotonin in the isolated perfused hindlegs of the rat. nih.gov These findings collectively suggest that while DV-7028 hydrochloride possesses strong peripheral 5-HT2A-receptor antagonistic properties, its hypotensive and bradycardic effects observed at higher doses in intact animals are likely mediated through a central mechanism, the specifics of which remain to be fully elucidated. nih.gov

Pharmacological Interactions in Preclinical Settings

The interaction between DV-7028 hydrochloride and the antiplatelet agent aspirin (B1665792) has been investigated in canine models of coronary artery stenosis. nih.gov While aspirin alone can attenuate cyclic flow reductions, the addition of DV-7028 hydrochloride appears to provide a synergistic or additive effect. nih.gov

In a study where CFRs were still present after treatment with aspirin, the subsequent administration of DV-7028 hydrochloride completely abolished the remaining flow reductions in three out of four animals. nih.gov After the combined administration, the coronary blood flow returned to baseline levels. nih.gov This suggests that DV-7028 hydrochloride can inhibit CFRs that are resistant to aspirin. nih.gov Another study highlighted that the inhibitory effect of DV-7028 hydrochloride on coronary thrombus formation was superior to that of aspirin. nih.gov

| Treatment | Outcome | Source |

|---|---|---|

| Aspirin followed by DV-7028 Hydrochloride | Completely abolished remaining cyclic flow reductions in 3 of 4 animals. | nih.gov |

| DV-7028 Hydrochloride alone | Significantly reduced coronary thrombus formation by 51%. | nih.gov |

| Aspirin alone | Failed to prevent coronary thrombus formation. | nih.gov |

Similar to its interaction with aspirin, DV-7028 hydrochloride has been studied in combination with the anticoagulant heparin in canine models. nih.gov Heparin alone was shown to inhibit cyclic flow reductions in one out of five animals. nih.gov When DV-7028 hydrochloride was added to the regimen for the remaining four animals, it abolished the persistent CFRs. nih.gov

This finding indicates that even in the presence of anticoagulation with heparin, the 5-HT2 receptor antagonism provided by DV-7028 hydrochloride offers an additional and effective mechanism for preventing platelet-mediated cyclic flow reductions. nih.gov The combined use of DV-7028 hydrochloride with heparin resulted in the return of coronary blood flow to baseline, suggesting a more comprehensive inhibition of the thrombotic process than with heparin alone. nih.gov

Preclinical Neuropharmacological Investigations

DV 7028 hydrochloride, a selective antagonist of the 5-HT2A receptor, has been the subject of preclinical evaluation to characterize its pharmacological effects. Investigations in animal models have primarily focused on its influence on the cardiovascular system, which is significantly modulated by serotonergic pathways. These studies provide insights into the compound's engagement with the central nervous system (CNS) and peripheral sites of action.

The exploration of this compound's engagement with the central nervous system has been indirectly assessed through its cardiovascular effects in various animal preparations. In anesthetized normotensive rats, intravenous administration of this compound led to a dose-dependent decrease in mean arterial blood pressure. This effect was accompanied by bradycardia, a response that was nearly completely abolished by vagotomy, suggesting a centrally mediated vagal nerve stimulation. When the influence of the central nervous system is removed, as in a pithed rat model, the hypotensive and bradycardic effects of this compound are not observed. This indicates that the observed decrease in blood pressure and heart rate in anesthetized animals with an intact CNS is not due to a direct peripheral action of the compound but rather involves central mechanisms.

Further studies in pithed rats demonstrated that this compound effectively antagonizes the pressor effects of intravenously administered serotonin. This finding highlights the compound's potent peripheral 5-HT2A receptor blocking activity on vascular smooth muscle. The ability to inhibit serotonin-induced hypertension in a model devoid of central reflex mechanisms underscores its direct peripheral antagonist properties.

The following table summarizes the cardiovascular effects of this compound in different rat model preparations, illustrating the compound's interaction with both central and peripheral pathways.

Table 1: Cardiovascular Effects of this compound in Rat Models

| Preparation | Parameter Measured | Effect of this compound | Implication |

|---|---|---|---|

| Anesthetized Normotensive Rats | Mean Arterial Blood Pressure | Dose-dependent decrease | Suggests central and/or peripheral cardiovascular effects |

| Heart Rate | Induced bradycardia | Suggests centrally mediated vagal stimulation | |

| Vagotomized Rats | Mean Arterial Blood Pressure | Reduced hypotensive effect compared to non-vagotomized rats | Confirms involvement of the vagus nerve in the hypotensive response |

| Heart Rate | Bradycardia almost completely abolished | Confirms centrally mediated vagal stimulation of the heart | |

| Pithed Rats | Mean Arterial Blood Pressure | No hypotensive effect | Indicates the hypotensive effect is centrally mediated and not a direct peripheral action |

| Heart Rate | No bradycardia | Indicates the bradycardic effect is centrally mediated |

The pithed rat preparation is a crucial methodological approach used to differentiate the central and peripheral cardiovascular effects of pharmacological agents like this compound. In this ex vivo model, the central nervous system is mechanically destroyed by inserting a rod through the spinal canal, thereby eliminating central autonomic reflexes that regulate blood pressure and heart rate. This allows for the direct investigation of a drug's effects on peripheral cardiovascular tissues, such as blood vessels and the heart.

Conversely, the pithed rat model is also used to confirm the peripheral activity of a drug. In this preparation, this compound was shown to inhibit the dose-dependent increase in blood pressure caused by serotonin. This demonstrates the compound's direct antagonistic effect on peripheral 5-HT2A receptors located on vascular smooth muscle.

The data from studies utilizing the pithed rat preparation have been pivotal in characterizing the pharmacological profile of this compound. The table below presents findings from such a study, quantifying the compound's peripheral 5-HT2A antagonistic activity.

Table 2: Peripheral 5-HT2A Receptor Antagonism by this compound in Pithed Rat Preparations

| Experimental Model | Agonist | Parameter | Finding |

|---|---|---|---|

| Pithed Rat | Serotonin | Pressor Effects | This compound inhibited the pressor effects of serotonin. |

| Isolated Perfused Rat Hindlegs | Serotonin | Pressor Effects | IC50 = 0.032 ± 0.004 μM |

Synthetic Methodologies and Medicinal Chemistry

Chemical Synthesis Pathways for DV 7028 Hydrochloride

The synthesis of this compound, chemically known as 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a] bohrium.comresearchgate.netcu.edu.egtriazine-2,4(3H)-dione hydrochloride, is a multi-step process that hinges on the construction of its core heterocyclic system and the subsequent attachment of the side chain. While the precise, proprietary synthesis pathway for this compound is not extensively detailed in publicly available literature, the synthesis of its constituent parts and related structures provides a clear indication of the likely synthetic strategies.

Pyrido[1,2-a]bohrium.comresearchgate.netcu.edu.egtriazine Core Synthesis Strategies

The 6,7,8,9-tetrahydro-2H-pyrido[1,2-a] bohrium.comresearchgate.netcu.edu.egtriazine-2,4(3H)-dione core is a crucial component for 5-HT2 receptor antagonists. bohrium.comresearchgate.net The synthesis of this heterocyclic system can be approached through several methodologies, often involving the cyclization of a substituted pyridine (B92270) derivative.

One common strategy involves the aminomethylation of 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. This reaction, when carried out with primary amines and an excess of formaldehyde, leads to the formation of 3-R-8-aryl-6-oxo-1,3,4,6-tetrahydro-2Н-pyrido[1,2-а] bohrium.comresearchgate.netcu.edu.egtriazine-7,9-dicarbonitriles. researchgate.net The reaction proceeds readily under mild conditions, highlighting the utility of the Mannich reaction in constructing this fused heterocyclic system. researchgate.net

Another approach involves the condensation of 2-aminopyridine (B139424) derivatives. For instance, a straightforward, three-step, one-pot synthesis of 2-dialkylamino-4H-pyrido[1,2-a] bohrium.comresearchgate.netcu.edu.egtriazin-4-ones has been developed from 2-aminopyridine and 2-aminopicolines. bohrium.com These methods underscore the versatility of pyridine-based starting materials in constructing the desired triazine ring system.

Design and Synthesis of Novel Derivatives and Analogs of this compound

The development of novel derivatives and analogs of this compound is driven by the desire to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This involves systematic modifications of its core structure and peripheral substituents.

Structure-Activity Relationship (SAR) Studies for 5-HT2 Receptor Antagonism

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For DV 7028 and its analogs, SAR studies focus on identifying the key structural features necessary for potent and selective 5-HT2A receptor antagonism.

The 6,7,8,9-tetrahydro-2H-pyrido-[1,2-a]-1,3,5-triazine-2,4(3H)-dione ring system is recognized as a valuable component for 5-HT2 antagonists. bohrium.comresearchgate.net The topography of the molecule and the stereoelectronic effects of its constituent rings are major factors determining its affinity and selectivity for 5-HT2A receptor sites. nih.gov

Exploration of Structural Modifications and Their Pharmacological Consequences

Systematic structural modifications of DV 7028 can be explored to probe the SAR and develop improved analogs. These modifications can be broadly categorized into alterations of the pyrido-triazine core and the N-substituted piperidine (B6355638) side chain.

Table 1: Potential Structural Modifications of DV 7028 and Their Expected Pharmacological Consequences

| Molecular Moiety | Potential Modification | Expected Pharmacological Consequence |

| Pyrido-triazine core | Substitution on the pyridine ring | Alteration of electronic properties and steric bulk, potentially affecting receptor affinity and selectivity. |

| Modification of the triazine ring | Changes to the core scaffold could impact the overall conformation and interaction with the receptor binding pocket. | |

| Ethyl linker | Altering the length of the linker | May affect the optimal positioning of the piperidine moiety within the receptor. |

| Piperidine ring | Introduction of substituents | Can influence lipophilicity, metabolic stability, and receptor interactions. |

| Replacement with other heterocycles | Could lead to changes in basicity and hydrogen bonding capacity, impacting receptor affinity and selectivity. | |

| 4-Fluorobenzoyl group | Replacement with other aryl or alkyl groups | Modifications to this group can significantly alter the binding affinity and selectivity for the 5-HT2A receptor. |

Advanced Synthetic Techniques in Developing Related Compounds

The synthesis of complex heterocyclic molecules like DV 7028 and its analogs can be streamlined and made more efficient through the use of advanced synthetic techniques. These methods often aim to reduce the number of synthetic steps, improve yields, and allow for greater molecular diversity.

Multi-step synthesis remains a cornerstone for constructing complex molecules. The synthesis of pyrido[3',2':4,5]pyrrolo[3,2-d] bohrium.comresearchgate.netoxazin-4(5H)-ones from 2-aminonicotinonitriles involves a multi-step sequence including Sandmeyer reaction, amination, Thorpe-Ziegler reaction, hydrolysis, and cyclisation, showcasing the planned and sequential nature of such syntheses. researchgate.net

These advanced synthetic approaches are highly relevant to the development of novel DV 7028 analogs, enabling the rapid generation of libraries of compounds for SAR studies and the efficient scale-up of promising drug candidates.

Research Methodologies and Analytical Approaches in Compound Characterization

In Vitro Receptor Binding Assays (e.g., radioligand binding, displacement assays, Ki determination)

The characterization of DV-7028 hydrochloride's interaction with its molecular target has been primarily achieved through in vitro receptor binding assays. These experiments are fundamental in determining a compound's affinity and selectivity for specific receptors.

Utilizing competitive radioligand binding techniques, DV-7028 hydrochloride has been identified as a selective 5-HT₂A receptor antagonist. tocris.com In these assays, the compound's ability to displace a known radiolabeled ligand from the 5-HT₂ receptor is measured. The results yielded an equilibrium dissociation constant (Ki) of 22 nM for the 5-HT₂ receptor. tocris.com Further binding studies demonstrated the compound's high selectivity, as it exhibited no significant affinity for the 5-HT₁ₐ, 5-HT₁ₙ, or 5-HT₁ₙ receptor subtypes. tocris.com This selectivity is a critical attribute, as it suggests a more targeted pharmacological action with a potentially lower likelihood of off-target effects.

Table 1: Receptor Binding Affinity of DV-7028 hydrochloride

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| 5-HT₂ | 22 nM |

| 5-HT₁ₐ | No significant affinity |

| 5-HT₁ₙ | No significant affinity |

| 5-HT₁ₙ | No significant affinity |

Data sourced from Tocris Bioscience. tocris.com

Isolated Organ Bath Studies (e.g., vascular contractility assays, muscle strip preparations)

To understand the functional consequences of receptor binding, isolated organ bath studies are employed. These ex vivo experiments assess the compound's effect on tissue contractility, providing insights into its antagonist or agonist properties.

The 5-HT₂ₐ receptor antagonistic properties of DV-7028 hydrochloride have been functionally confirmed in vascular contractility assays using isolated rat tissues. nih.gov In preparations of the rat perfused tail artery, DV-7028 hydrochloride produced a concentration-dependent, parallel rightward shift of the concentration-response curve for serotonin (B10506), a characteristic of competitive antagonism. nih.govnih.gov The pA2 value, a measure of antagonist potency, was determined to be 7.92 in this model. nih.gov

In another preparation, the isolated perfused hindlegs of the rat, DV-7028 hydrochloride strongly inhibited the pressor (constrictor) effects induced by serotonin, with a calculated IC₅₀ (half-maximal inhibitory concentration) of 0.032 µM. nih.gov These findings from isolated vascular preparations corroborate the receptor binding data, demonstrating that DV-7028 hydrochloride effectively blocks the physiological response to serotonin at the 5-HT₂ₐ receptor in vascular smooth muscle.

Preclinical In Vivo Animal Models for Pharmacological Efficacy Assessment

Preclinical in vivo studies are essential for evaluating the pharmacological efficacy of a compound in a complex biological system. Various animal models have been used to investigate the cardiovascular and antithrombotic effects of DV-7028 hydrochloride.

In anesthetized normotensive rats, intravenous administration of DV-7028 hydrochloride resulted in a significant, dose-dependent decrease in mean arterial blood pressure. nih.gov The compound's antagonistic action was further demonstrated in pithed rats, where it inhibited the pressor effects of serotonin. nih.gov

The antithrombotic potential of DV-7028 hydrochloride has also been evaluated. Studies in rat models have shown that it can inhibit arterial thrombus formation. tocris.comnih.gov This effect is linked to its ability to inhibit collagen-induced serotonin secretion and platelet aggregation. tocris.comnih.gov Notably, the compound was found to be ineffective in preventing venous thrombosis in rats, highlighting a specific efficacy in the arterial system. nih.gov In a canine model of coronary artery stenosis, DV-7028 hydrochloride reduced the frequency of cyclic flow reductions by 77%, indicating its potential to improve blood flow in stenotic arteries. medchemexpress.com

Table 2: Summary of Preclinical In Vivo Findings for DV-7028 hydrochloride

| Animal Model | Key Finding | Reference |

|---|---|---|

| Anesthetized Normotensive Rats | Dose-dependent decrease in mean arterial blood pressure. | nih.gov |

| Pithed Rats | Inhibition of serotonin-induced pressor effects. | nih.gov |

| Rat Arterial Thrombosis Model | Inhibition of arterial thrombus formation. | tocris.comnih.gov |

| Rat Venous Thrombosis Model | Ineffective in preventing venous thrombosis. | nih.gov |

Molecular and Cellular Biology Techniques for Receptor Characterization (e.g., GPCR/G protein neuronal signaling)

The molecular mechanism of action for DV-7028 hydrochloride is centered on its interaction with the 5-HT₂ₐ receptor, a member of the G protein-coupled receptor (GPCR) superfamily. medchemexpress.com GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. nih.gov

As a 5-HT₂ₐ receptor antagonist, DV-7028 hydrochloride binds to the receptor but does not provoke the conformational change necessary for G protein activation. By occupying the binding site, it prevents the endogenous ligand, serotonin, from activating the receptor. The 5-HT₂ₐ receptor is known to couple primarily through the Gq/11 family of G proteins. nih.gov Activation of this pathway typically leads to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. By blocking this initial activation step, DV-7028 hydrochloride effectively inhibits these downstream signaling cascades. The classification of DV-7028 hydrochloride within pharmacological databases under "GPCR/G Protein Neuronal Signaling" underscores its mechanism of modulating these critical cellular communication pathways. medchemexpress.com

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of Synthesized Compounds and Derivatives

The characterization of any synthesized chemical compound relies on analytical techniques to confirm its structure and assess its purity. While detailed reports on the initial structural elucidation of DV-7028 hydrochloride using spectroscopic methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) are not extensively available in the cited literature, the application of chromatographic methods for purity assessment is documented.

High-Performance Liquid Chromatography (HPLC) is a standard and essential technique for determining the purity of pharmaceutical compounds. For DV-7028 hydrochloride, HPLC analysis has been used to confirm a purity of ≥99%. tocris.com This high level of purity is crucial for ensuring that the observed pharmacological activity is attributable to the compound itself and not to impurities from the synthesis process.

Future Directions in Dv 7028 Hydrochloride Academic Research

Comprehensive Elucidation of Pharmacological Profiles in Diverse Biological Systems

Future research should prioritize a more comprehensive characterization of DV 7028 hydrochloride's effects beyond the cardiovascular system. While its antagonistic properties at the 5-HT2A receptor are well-documented in vascular and platelet-rich environments, its pharmacological profile in other key biological systems remains largely unexplored. nih.govtocris.comnih.gov

Systematic studies are warranted to investigate the activity of this compound in the central nervous system (CNS), given the high expression and functional importance of 5-HT2A receptors in the brain. Research in this area could uncover potential applications in neuropsychiatric disorders. Furthermore, its effects on the respiratory, gastrointestinal, and renal systems should be systematically evaluated to build a complete pharmacological profile.

| Parameter | Value | Species | Tissue/Model | Reference |

| Ki | 22 nM | - | 5-HT2 receptors | tocris.com |

| IC50 | 0.032 ± 0.004 µM | Rat | Isolated perfused hindlegs (inhibition of serotonin (B10506) pressor effects) | nih.gov |

| pA2 | 7.92 | Rat | Perfused tail artery (antagonism of serotonin pressor effect) | nih.gov |

Investigation of Novel Molecular Interactions and Off-Target Effects

While this compound is reported to be a selective 5-HT2A receptor antagonist with no affinity for 5-HT1A, 5-HT1B, or 5-HT1D receptors, a comprehensive off-target screening against a wider panel of receptors and enzymes is a critical next step. tocris.com The observation that high doses of DV 7028 can induce hypotension and bradycardia through an unknown mechanism suggests the possibility of interactions with other molecular targets or complex downstream signaling effects that warrant further investigation. nih.gov

Rational Design and Development of Advanced Analogues for Enhanced Selectivity and Potency

The chemical structure of this compound provides a scaffold for the rational design and synthesis of novel analogues. Future research in medicinal chemistry could focus on modifying specific functional groups of the parent molecule to enhance its binding affinity for the 5-HT2A receptor, improve its selectivity over other serotonin receptor subtypes and other off-targets, and optimize its pharmacokinetic properties.

Structure-activity relationship (SAR) studies would be invaluable in identifying the key molecular features responsible for its potent 5-HT2A antagonism. This knowledge could then be used to guide the development of advanced analogues with superior therapeutic profiles.

Contribution to Understanding Serotonin Receptor Physiology and Pathophysiology

The existing research on this compound has already made a significant contribution to our understanding of the role of 5-HT2A receptors in cardiovascular pathophysiology, particularly in the context of arterial thrombosis. nih.gov Its selective antagonistic action has helped to confirm the importance of serotonin-mediated platelet aggregation and vasoconstriction in the development of arterial thrombi.

Future studies using this compound as a pharmacological tool could further elucidate the role of 5-HT2A receptors in a variety of other physiological and pathophysiological processes. For instance, its use in models of inflammation, neurodegeneration, and metabolic disorders could provide valuable insights into the broader functions of this serotonin receptor subtype.

Methodological Advancements in Preclinical Compound Evaluation and Translational Research

This compound has been effectively utilized in established preclinical models of arterial thrombosis. nih.gov These studies serve as a foundation for its further use in more advanced and translational research models. Future directions could involve the use of this compound in humanized animal models or in sophisticated in vitro models of the human vasculature to better predict its efficacy and safety in clinical settings.

Q & A

Basic: What are the recommended analytical techniques for characterizing DV 7028 hydrochloride purity and structure?

Methodological Answer:

Characterization should combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm molecular structure and detect impurities. Ensure deuterated solvents are free of contaminants.

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (e.g., 280 nm) to assess purity. Validate retention times against reference standards .

- Mass Spectrometry (MS): Pair with HPLC (LC-MS) for precise molecular weight confirmation. Calibrate instruments using certified reference materials.

- Thermogravimetric Analysis (TGA): Monitor thermal stability and hydrate/solvate content under controlled nitrogen flow.

Advanced: How can researchers optimize HPLC method validation for this compound under varying pH conditions? Methodological Answer: Use a Design of Experiments (DoE) approach:

- Factors: Test pH (3–7), mobile phase composition (acetonitrile:buffer ratio), and column temperature.

- Response Variables: Measure peak symmetry, retention time consistency, and resolution from degradation products.

- Statistical Analysis: Apply multivariate regression to identify optimal conditions. Pre-register the analysis plan to mitigate bias . Validate robustness via inter-day and inter-operator reproducibility tests .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods for powder handling to prevent inhalation. Monitor airborne concentrations with real-time sensors .

- Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical permeation resistance) and safety goggles. Avoid latex gloves due to incompatibility risks .

- Emergency Procedures: Install eyewash stations and showers within 10 seconds of the workspace. Decontaminate spills with inert absorbents (e.g., vermiculite) .

Advanced: How can researchers assess this compound’s stability under extreme storage conditions (e.g., high humidity, light exposure)? Methodological Answer: Conduct accelerated stability studies :

- Conditions: Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and UV light (ICH Q1B).

- Analysis: Track degradation via HPLC peak area changes and LC-MS for byproduct identification. Use Arrhenius kinetics to extrapolate shelf-life .

- Documentation: Record deviations from SOPs and obtain PI approval for protocol modifications .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Methodological Answer:

- Descriptive Statistics: Calculate IC₅₀/EC₅₀ values using nonlinear regression (e.g., four-parameter logistic model).

- Inferential Statistics: Apply ANOVA for group comparisons, ensuring normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) .

- Software Tools: Use GraphPad Prism or R packages (e.g.,

drcfor dose-response curves).

Advanced: How should researchers address contradictory results between in vitro and in vivo efficacy data for this compound? Methodological Answer:

- Mechanistic Investigation: Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability) to identify bioavailability limitations.

- Data Reconciliation: Use blinded reanalysis of raw datasets to exclude observer bias . Cross-validate findings with orthogonal assays (e.g., SPR for target engagement).

- Meta-Analysis: Compare results with published analogs (e.g., metformin hydrochloride hydrogels) to contextualize discrepancies .

Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

- Cell Lines: Use HepG2 (hepatotoxicity) and HEK293 (renal toxicity). Include positive controls (e.g., cisplatin for apoptosis).

- Assays: Conduct MTT/WST-1 for viability and Comet assays for genotoxicity. Normalize data to solvent controls .

Advanced: How can researchers design a multi-omics approach to elucidate this compound’s mechanism of action? Methodological Answer:

- Transcriptomics: Perform RNA-seq on treated vs. untreated cells, using DESeq2 for differential expression analysis.

- Proteomics: Utilize TMT labeling and LC-MS/MS to quantify protein abundance changes.

- Pathway Integration: Apply tools like Ingenuity Pathway Analysis (IPA) to map omics data onto regulatory networks. Pre-register hypotheses to avoid data dredging .

Basic: How should researchers structure a literature review to identify gaps in this compound research?

Methodological Answer:

- Databases: Search PubMed, Scopus, and Web of Science using MeSH terms (e.g., “hydrochlorides/pharmacology” AND “DV 7028”).

- Inclusion Criteria: Prioritize peer-reviewed articles from the past decade. Exclude non-indexed sources (e.g., ) .

Advanced: What systematic review strategies ensure reproducibility in this compound studies? Methodological Answer:

- PRISMA Guidelines: Document search strategies, screening criteria, and risk-of-bias assessments (e.g., SYRCLE for animal studies).

- Data Extraction: Use Covidence software for blinded duplicate extraction. Resolve conflicts via third-party adjudication .

- Meta-Regression: Explore heterogeneity using moderator variables (e.g., dosage, model organism) .

Basic: How can researchers ensure ethical compliance in this compound animal studies?

Methodological Answer:

- IACUC Approval: Submit protocols detailing endpoints, anesthesia, and euthanasia methods. Adhere to ARRIVE 2.0 guidelines for reporting .

- Sample Size Justification: Use power analysis (G*Power software) to minimize animal use.

Advanced: What longitudinal biomarkers are validated for monitoring chronic this compound toxicity? Methodological Answer:

- Serum Biomarkers: Measure ALT/AST (liver), BUN/creatinine (kidney), and cardiac troponins.

- Omics Profiling: Track lipidomics/metabolomics shifts via longitudinal sampling. Use mixed-effects models to account for individual variability .

Basic: What are the best practices for presenting this compound data in research manuscripts?

Methodological Answer:

- Figures: Include dose-response curves with error bars (SEM) and p-values. Use color-blind-friendly palettes .

- Tables: Report raw data (mean ± SD) alongside statistical tests (e.g., t-test p-values).

Advanced: How can researchers design a graphical abstract to highlight this compound’s novelty? Methodological Answer:

- Visual Elements: Use a central structure-activity relationship (SAR) diagram flanked by key efficacy/toxicity data.

- Text: Limit to 2–3 bullet points (e.g., “First dual-action inhibitor validated in glioblastoma models”). Avoid excessive chemical numbering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.